molecular formula C6H12ClNO2 B11757537 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride

3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B11757537
M. Wt: 165.62 g/mol
InChI Key: CYWVAQCQWSJFMV-UHFFFAOYSA-N
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Description

3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with the molecular formula C6H11NO2·HCl. It is known for its unique structure, which includes both oxygen and nitrogen atoms within a bicyclic framework. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylene glycol with an amine, followed by cyclization using a suitable acid catalyst. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for precise control over reaction parameters and ensures consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted bicyclic compounds with different functional groups.

Scientific Research Applications

3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of oxygen and nitrogen atoms in the bicyclic structure allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride
  • 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride

Uniqueness

3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Additionally, its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

3,7-dioxa-9-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-5-2-9-4-6(7-5)3-8-1;/h5-7H,1-4H2;1H

InChI Key

CYWVAQCQWSJFMV-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(N2)CO1.Cl

Origin of Product

United States

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